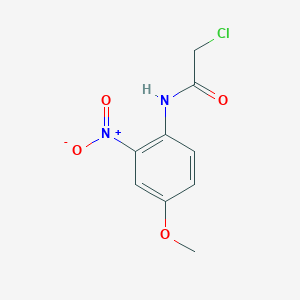

2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide

Description

Properties

IUPAC Name |

2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O4/c1-16-6-2-3-7(11-9(13)5-10)8(4-6)12(14)15/h2-4H,5H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXMOZGZTQMIRJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CCl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50394522 | |

| Record name | 2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3223-77-6 | |

| Record name | 2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

The mechanism follows a two-step process:

- Protonation of Chloroacetyl Chloride : The carbonyl oxygen of chloroacetyl chloride is protonated by an acid catalyst, enhancing the electrophilicity of the carbonyl carbon.

- Nucleophilic Attack : The primary amine of 4-methoxy-2-nitroaniline attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent elimination of hydrochloric acid yields the acetamide product.

Procedure and Optimization

A typical protocol involves the following steps:

Key Observations :

- Lower temperatures (0–5°C) minimize side reactions such as hydrolysis of chloroacetyl chloride.

- The use of aprotic solvents (e.g., toluene) improves reaction efficiency by stabilizing the intermediate.

- Excess base neutralizes HCl generated during the reaction, preventing protonation of the aniline and ensuring complete conversion.

Analytical Characterization

Post-synthesis characterization is critical for verifying product purity and structure:

Spectroscopic Data :

- IR (KBr) : Peaks at 3286 cm⁻¹ (N–H stretch), 1658 cm⁻¹ (C=O stretch), and 785 cm⁻¹ (C–Cl stretch).

- ¹H NMR (CDCl₃) : δ 8.21 (s, 1H, NH), 7.89–7.21 (m, 3H, aromatic), 4.12 (s, 2H, CH₂Cl), 3.85 (s, 3H, OCH₃).

Mass Spectrometry :

Alternative Synthetic Routes

Nitration-Acetylation Tandem Approach

An alternative strategy involves the nitration of 4-methoxyacetanilide followed by chloroacetylation:

Nitration :

- 4-Methoxyacetanilide is treated with fuming HNO₃ (4.44 mol) in H₂SO₄ at 20–25°C for 2–3 hours.

- The nitro group is introduced at the ortho position relative to the methoxy group, yielding 4-methoxy-2-nitroacetanilide.

Chloroacetylation :

- The intermediate is reacted with chloroacetyl chloride in dichloromethane, using triethylamine as a base.

- Yield : 78–82% after recrystallization.

Advantages :

- Avoids handling unstable 4-methoxy-2-nitroaniline.

- Higher overall yields due to reduced side reactions.

Industrial-Scale Production

Scalable production requires modifications to laboratory protocols:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactors | Batch reactors | Continuous flow reactors |

| Solvent Recovery | Manual distillation | Automated distillation units |

| Purification | Recrystallization | Chromatography or melt crystallization |

| Throughput | 10–50 g/day | 1–5 kg/hour |

Case Study :

A pilot plant achieved 92% purity using melt crystallization at 120–130°C, reducing solvent waste by 40% compared to recrystallization.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Acylation | 38–45 | 85–90 | Moderate | High |

| Nitration-Acetylation | 78–82 | 92–95 | High | Moderate |

Trade-offs :

- Direct acylation is cost-effective but suffers from lower yields.

- The tandem approach offers higher purity but requires additional nitration steps.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

Reduction: The nitro group can be reduced to an amino group.

Hydrolysis: The acetamide moiety can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Nucleophilic substitution: Formation of substituted acetamides.

Reduction: Formation of 2-chloro-N-(4-methoxy-2-aminophenyl)acetamide.

Hydrolysis: Formation of 2-chloro-N-(4-methoxy-2-nitrophenyl)acetic acid.

Scientific Research Applications

2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.

Biological Studies: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their structural differences:

Physicochemical and Reactivity Differences

- Electronic Effects: The methoxy group in the target compound donates electrons via resonance, while the nitro group withdraws electrons. This dual electronic profile may enhance stability and modulate interactions in biological systems. In contrast, analogs like 2-chloro-N-(2-cyano-4-nitrophenyl)acetamide (2-CN, 4-NO₂) exhibit stronger electrophilicity due to the cyano group, favoring nucleophilic substitution reactions .

- Hydrogen Bonding : 2-Chloro-N-(4-fluorophenyl)acetamide forms intramolecular C–H···O interactions, which are absent in the target compound due to steric hindrance from the methoxy and nitro groups .

Key Research Findings

Anticancer Derivatives: Substituents on the phenyl ring critically influence cytotoxicity. For example, adding a 2-fluoro-phenoxy group (compound 7d) enhances activity, while bulkier groups reduce potency .

Reactivity Trends: Electron-withdrawing groups (e.g., NO₂, CN) accelerate hydrolysis of the chloroacetamide group, whereas electron-donating groups (e.g., OCH₃) stabilize the molecule .

Biological Activity

2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique chemical structure and potential biological activities. This article explores its synthesis, biological interactions, mechanisms of action, and implications for drug development.

Synthesis

The synthesis of this compound typically involves the acylation of 4-methoxy-2-nitroaniline with chloroacetyl chloride. The reaction is generally performed in the presence of a base such as sodium carbonate in a solvent like toluene:

-

Reagents :

- 4-methoxy-2-nitroaniline

- Chloroacetyl chloride

- Sodium carbonate (base)

- Toluene (solvent)

-

Procedure :

- Mix the reagents and stir at room temperature.

- Filter and dry the resulting product.

This method allows for the production of the compound with high yield and purity, suitable for further biological studies.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its potency in inhibiting bacterial growth.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 15 |

These results suggest that the compound could be a candidate for further development as an antimicrobial agent .

Anticancer Activity

Research has also indicated potential anticancer properties. The mechanism involves the compound's ability to induce apoptosis in cancer cells through reactive oxygen species (ROS) generation and modulation of cell signaling pathways. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution : The chloro group can participate in nucleophilic substitution reactions, forming covalent bonds with nucleophiles in proteins or enzymes, potentially inhibiting their activity.

- Reduction of Nitro Group : The nitro group can be reduced to an amino group, leading to reactive intermediates that interact with cellular components.

- Oxidative Stress Induction : The compound may induce oxidative stress by generating ROS, which can damage cellular structures and promote apoptosis in cancer cells .

Case Studies

A notable study investigated the effects of this compound on Staphylococcus aureus, where it demonstrated significant antibacterial activity compared to standard antibiotics. The study also evaluated its cytotoxicity on human cell lines, revealing low toxicity levels, thus indicating a favorable therapeutic index .

Q & A

Basic Research Questions

Q. How can the synthesis of 2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide be optimized for higher yield?

- Methodology : Optimize reaction parameters such as reactant molar ratios (e.g., chloroacetyl chloride to substituted aniline), temperature (typically 0–5°C for acetylation), and reaction time. Use continuous flow reactors to improve scalability and reduce side reactions . Post-synthesis purification via recrystallization (ethanol/water mixtures) enhances purity. Monitor intermediates using TLC or HPLC to identify bottlenecks.

Q. What spectroscopic and analytical techniques are recommended for structural characterization?

- Methodology :

- IR spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹), nitro group (~1520 cm⁻¹), and methoxy C-O (~1250 cm⁻¹).

- NMR : Use H NMR to identify aromatic protons (δ 7.0–8.5 ppm), methoxy (δ ~3.8 ppm), and acetamide methylene (δ ~4.2 ppm). C NMR resolves carbonyl carbons (δ ~165 ppm) and nitro/methoxy substituents .

- Mass spectrometry : ESI-MS or EI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.

- Elemental analysis : Validate C, H, N, Cl content (±0.4% theoretical) .

Q. What safety precautions are critical during handling?

- Guidelines : Assume hazards analogous to aromatic nitro compounds (e.g., skin irritation, mutagenicity). Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation. Store in amber vials at 2–8°C. Refer to SDS analogs for emergency measures (e.g., ethanol/water rinses for skin contact) .

Advanced Research Questions

Q. How does the molecular conformation influence reactivity and intermolecular interactions?

- Crystallographic insights : X-ray diffraction reveals syn/anti periplanar arrangements of the chloroacetamide group relative to substituents. For example, in 2-chloro-N-(3-methylphenyl)acetamide, the N–H bond adopts a syn conformation with meta-methyl, affecting hydrogen-bonding networks . Use SHELXL/SHELXS for refinement and analyze packing motifs (e.g., N–H⋯O bonds) to predict solubility and stability .

Q. How to design structure-activity relationship (SAR) studies for antimicrobial potential?

- Approach : Synthesize analogs (Table 1) and evaluate against Gram-negative/-positive bacteria via MIC assays. Key modifications:

-

Nitro group position : Para vs. meta substitution (e.g., 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide showed activity against Klebsiella pneumoniae ).

-

Methoxy vs. hydroxy : Compare logP (XLogP3-AA) to correlate hydrophobicity with membrane penetration .

Table 1 : Structurally Similar Compounds for SAR Studies

Compound Name Key Substituents Biological Relevance 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Fluoro, nitro Antibacterial 2-Chloro-N-(5-chloro-2-hydroxyphenyl)acetamide Chloro, hydroxy Antioxidant/prodrug potential 2-Chloro-N-(3-nitrophenyl)acetamide Nitro (meta) Enzyme inhibition

Q. How to assess synergistic effects with antibiotics?

- Experimental design :

Checkerboard assay : Combine with ciprofloxacin/meropenem at sub-MIC concentrations. Calculate FIC index (≤0.5 = synergy).

Time-kill curves : Monitor bacterial viability over 24 hours.

Mechanistic studies : Use fluorescence probes (e.g., ethidium bromide) to evaluate efflux pump inhibition .

Q. What computational methods predict metabolic pathways or toxicity?

- Tools :

- ADMET prediction : Use SwissADME or ProTox-II to estimate bioavailability, CYP450 interactions, and hepatotoxicity.

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for nitro reduction or glutathione conjugation .

Contradictions and Gaps in Literature

- Limited crystallographic data exists for the exact compound; extrapolate from analogs like 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide, where nitro groups exhibit torsional angles of ~160° .

- Biological activity data is sparse; prioritize in vitro screening against ESKAPE pathogens and cancer cell lines (e.g., MTT assays).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.